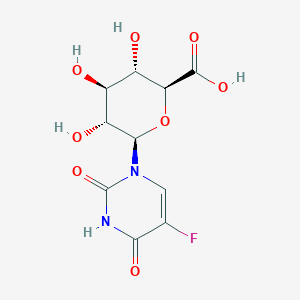

5-FU N-glucuronide

Vue d'ensemble

Description

1-Deoxy-1-(5-fluoro-3,4-dihydro-2,4-dioxo-1(2H)-pyrimidinyl)-beta-D-glucopyranuronic acid, also known as 1-Deoxy-1-(5-fluoro-3,4-dihydro-2,4-dioxo-1(2H)-pyrimidinyl)-beta-D-glucopyranuronic acid, is a useful research compound. Its molecular formula is C10H11FN2O8 and its molecular weight is 306.2 g/mol. The purity is usually 95%.

The exact mass of the compound 1-Deoxy-1-(5-fluoro-3,4-dihydro-2,4-dioxo-1(2H)-pyrimidinyl)-beta-D-glucopyranuronic acid is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Glycosides - Nucleosides - Pyrimidine Nucleosides - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1-Deoxy-1-(5-fluoro-3,4-dihydro-2,4-dioxo-1(2H)-pyrimidinyl)-beta-D-glucopyranuronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Deoxy-1-(5-fluoro-3,4-dihydro-2,4-dioxo-1(2H)-pyrimidinyl)-beta-D-glucopyranuronic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Traitement du cancer : Systèmes d'administration des médicaments

Le 5-FU N-glucuronide est principalement utilisé dans le traitement du cancer en raison de sa capacité à interférer avec la synthèse de l'ADN. Des études récentes se sont concentrées sur le développement de nanovecteurs lipidiques structurés (NLC) chargés de 5-FU pour améliorer sa biodisponibilité et sa rétention dans les systèmes biologiques . Ces NLC sont conçus pour libérer le médicament de manière contrôlée, améliorant les résultats thérapeutiques pour les patients atteints de cancer.

Biodisponibilité orale accrue

Pour surmonter les difficultés d'administration orale du 5-FU en raison de sa nature hydrophile, les chercheurs l'ont encapsulé dans des nanoparticules d'acide poly(D, L-lactique-co-glycolique) (PLGNPs) . Cette encapsulation vise à augmenter la biodisponibilité orale du 5-FU, ce qui en fait une option plus efficace pour la chimiothérapie.

Thérapie enzymatique de prodrogues dirigée par des anticorps (ADEPT)

Le this compound a été étudié comme prodrogues dans l'ADEPT . Dans cette approche, le composé est activé au niveau de la tumeur par la β-glucuronidase pour libérer le 5-FU, minimisant la toxicité systémique et améliorant l'efficacité du médicament au niveau du site cible.

Mécanismes de régulation dans la résistance à la chimiothérapie

La recherche s'est également penchée sur le rôle des ARN non codants dans la modulation de la réponse des cellules cancéreuses aux traitements à base de 5-FU . Comprendre ces mécanismes peut conduire à des stratégies qui sensibilisent les cellules tumorales au 5-FU, ce qui pourrait surmonter la résistance aux médicaments.

Études pharmacocinétiques

Des études pharmacocinétiques in vivo ont été menées pour évaluer les performances des formulations de this compound. Ces études visent à comprendre comment le composé est absorbé, distribué, métabolisé et excrété dans l'organisme, ce qui est crucial pour optimiser les schémas posologiques .

Évaluation du potentiel antioxydant

Le potentiel antioxydant du this compound a été évalué à l'aide de méthodes telles que le test du DPPH. Les antioxydants jouent un rôle dans l'atténuation du stress oxydatif, qui est un facteur de progression du cancer .

Mécanisme D'action

Target of Action

The primary target of 5-FU N-glucuronide, also known as 5-Fluorouracil N-glucuronide, is the enzyme thymidylate synthase (TS) . TS plays a crucial role in DNA synthesis, making it a potential target for antimetabolite chemotherapy .

Mode of Action

This compound exerts its anticancer activity through two main mechanisms. Firstly, it inhibits the function of TS, thereby disrupting DNA synthesis . Secondly, it gets incorporated into RNA and DNA, leading to the misincorporation of fluoronucleotides . These actions result in DNA damage and cell death .

Biochemical Pathways

The cytotoxicity of this compound is attributed to the misincorporation of fluoronucleotides into RNA and DNA and the inhibition of TS . The inhibition of TS leads to the depletion of deoxythymidine triphosphate (dTTP), causing imbalances in the levels of other deoxynucleotides (dATP, dGTP, and dCTP) through various feedback mechanisms . This imbalance disrupts DNA synthesis and repair, resulting in lethal DNA damage .

Pharmacokinetics

The pharmacokinetics of this compound involves its absorption, distribution, metabolism, and excretion (ADME). It’s worth noting that the pharmacokinetics of 5-FU, the parent compound, has been extensively studied .

Result of Action

The result of this compound action is the induction of cell death, primarily through DNA damage . This leads to a reduction in tumor growth and size, contributing to its anticancer activity .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the expression of UDP-glucuronosyltransferases (UGTs), enzymes involved in drug conjugation, can affect the drug’s action . Additionally, food additives have been shown to modulate glucuronidation, potentially influencing the drug’s efficacy .

Analyse Biochimique

Biochemical Properties

5-Fluorouracil N-glucuronide interacts with various enzymes and proteins in the body. The glucuronidation process is catalyzed by uridine 5’-diphospho-glucuronosyltransferases (UGTs), a family of enzymes that play a crucial role in the metabolism of endogenous and exogenous compounds . UGT1A9 has been identified as the isozyme catalyzing the biotransformation of 5-FU into 5-Fluorouracil N-glucuronide .

Cellular Effects

The effects of 5-Fluorouracil N-glucuronide on cells are largely related to its parent compound, 5-FU. 5-FU is an antineoplastic antimetabolite that is widely administered to cancer patients, especially those suffering from colorectal and pancreatic cancer . It has been shown that human colon cancer cells are efficient in drug conjugation catalyzed by UGTs .

Molecular Mechanism

The molecular mechanism of action of 5-Fluorouracil N-glucuronide is closely tied to the mechanism of 5-FU. 5-FU exerts its anticancer effects through the inhibition of thymidylate synthase (TS) and the incorporation of its metabolites into RNA and DNA . The glucuronidation of 5-FU into 5-Fluorouracil N-glucuronide represents a mechanism of intrinsic drug resistance in colon cancer .

Temporal Effects in Laboratory Settings

It is known that 5-FU has a narrow therapeutic window, and the selection of the appropriate dosage is crucial to reduce its side effects .

Dosage Effects in Animal Models

Studies on 5-FU have shown that it can cause reproductive and developmental toxicities in rodent models .

Metabolic Pathways

5-Fluorouracil N-glucuronide is involved in the glucuronidation pathway, a major phase II metabolic pathway. This pathway is responsible for the clearance of many endogenous and exogenous compounds .

Transport and Distribution

It is known that glucuronide and sulfate conjugates typically have limited cell membrane permeability and subsequently, their distribution and excretion from the human body requires transport proteins .

Subcellular Localization

It is known that 5-FU is an antimetabolite drug widely used to treat cancers of the colon and pancreas, alone or in combination .

Propriétés

IUPAC Name |

(2S,3S,4S,5R,6R)-6-(5-fluoro-2,4-dioxopyrimidin-1-yl)-3,4,5-trihydroxyoxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11FN2O8/c11-2-1-13(10(20)12-7(2)17)8-5(16)3(14)4(15)6(21-8)9(18)19/h1,3-6,8,14-16H,(H,18,19)(H,12,17,20)/t3-,4-,5+,6-,8+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKZGKOYOKVWGFN-UQGZVRACSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=O)NC(=O)N1C2C(C(C(C(O2)C(=O)O)O)O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(C(=O)NC(=O)N1[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11FN2O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40984512 | |

| Record name | 5-Fluoro-1-hexopyranuronosyl-4-hydroxypyrimidin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40984512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66048-45-1 | |

| Record name | 5-Fluorouracil glucuronide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066048451 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Fluoro-1-hexopyranuronosyl-4-hydroxypyrimidin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40984512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3S,5S)-3,5-Bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]-1-hydroxy-cyclohexanemethanol](/img/structure/B128259.png)

![(1a,3R,4a,5R)-3,5-Bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]-1-hydroxy-4-(1H-imidazol-1-ylthioxomethoxy)-cyclohexanecarboxylic Acid Methyl Ester](/img/structure/B128262.png)

![(1a,3R,4a,5R)-3,5-Bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]-1,4-dihydroxy-cyclohexanecarboxylic Acid Methyl Ester](/img/structure/B128266.png)

![trans-4-[4-(Dimethylamino)styryl]-1-methylpyridinium iodide](/img/structure/B128289.png)